Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2102502-56-5
VCID: VC7187944
InChI: InChI=1S/C8H13NO2.ClH/c1-11-8(10)2-5-6-3-9-4-7(5)6;/h5-7,9H,2-4H2,1H3;1H/t5?,6-,7+;
SMILES: COC(=O)CC1C2C1CNC2.Cl
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66

Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride

CAS No.: 2102502-56-5

Cat. No.: VC7187944

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.66

* For research use only. Not for human or veterinary use.

Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride - 2102502-56-5

Specification

CAS No. 2102502-56-5
Molecular Formula C8H14ClNO2
Molecular Weight 191.66
IUPAC Name methyl 2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate;hydrochloride
Standard InChI InChI=1S/C8H13NO2.ClH/c1-11-8(10)2-5-6-3-9-4-7(5)6;/h5-7,9H,2-4H2,1H3;1H/t5?,6-,7+;
Standard InChI Key FXYGUPVLDIACMR-FXFNDYDPSA-N
SMILES COC(=O)CC1C2C1CNC2.Cl

Introduction

Chemical Structure and Stereochemical Features

Molecular Architecture

The compound belongs to the azabicyclo[3.1.0]hexane family, characterized by a fused bicyclic system comprising a three-membered cyclopropane ring and a five-membered pyrrolidine-like ring. The molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol. Key structural elements include:

  • A methyl ester group at position 2 of the acetate side chain.

  • A tertiary amine within the bicyclic framework.

  • A hydrochloride salt form, enhancing solubility and stability.

Table 1: Core Chemical Identifiers

PropertyValue
CAS No.2102502-56-5
IUPAC Namemethyl 2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate; hydrochloride
Molecular FormulaC₈H₁₄ClNO₂
Molecular Weight191.66 g/mol
SMILESCOC(=O)CC1C2CNCC12.Cl
InChI KeyFXYGUPVLDIACMR-FXFNDYDPSA-N

The stereochemical designation rel-(1R,5S,6R) indicates a relative configuration, where the cyclopropane bridgehead carbons (positions 1 and 5) and the acetate-bearing carbon (position 6) adopt specific spatial orientations .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions to construct the bicyclic core and introduce functional groups. A generalized approach includes:

  • Cyclopropanation: Formation of the strained three-membered ring via [2+1] cycloaddition or Simmons-Smith reactions.

  • Ring Closure: Intramolecular amidation or alkylation to form the azabicyclic system.

  • Esterification: Introduction of the methyl ester group via acid-catalyzed methanolysis.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Critical parameters for optimizing yield and purity include:

  • Temperature control (±2°C) during cyclopropanation to minimize side reactions.

  • Use of anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of intermediates.

  • Chiral resolution techniques (e.g., chiral HPLC) to isolate the desired stereoisomer .

Physicochemical Properties

Stability and Solubility

The hydrochloride salt improves aqueous solubility compared to the free base, with an estimated solubility of ~50 mg/mL in water at 25°C. Stability studies indicate:

  • Thermal Stability: Decomposition onset at 180°C (DSC).

  • Photostability: Sensitive to UV light; requires amber glass containers for storage .

ParameterRequirement
Temperature2–8°C (refrigerated)
AtmosphereInert gas (N₂ or Ar)
Light ExposureProtect from light
Shelf Life24 months (unopened)

Biological Relevance and Applications

SupplierPurityPackagingPrice Range (USD)
VulcanChem>95%50 mg – 1 g$200–$1,500
eMolecules>97%100 mg – 5 g$180–$1,200
AChemBlock97%250 mg – 10 g$150–$900

Suppliers provide safety data sheets (SDS) detailing hazard classifications, including H302 (harmful if swallowed) and H319 (causes eye irritation) .

Future Research Directions

Key unanswered questions include:

  • Metabolic Fate: Identification of esterase-mediated hydrolysis products.

  • Structure-Activity Relationships (SAR): Modifications to the bicyclic core or ester group.

  • In Vivo Efficacy: Preclinical models for neurological or infectious diseases.

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